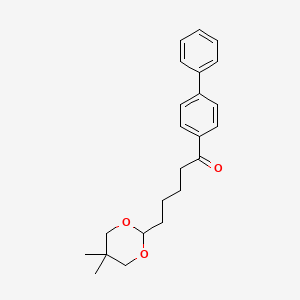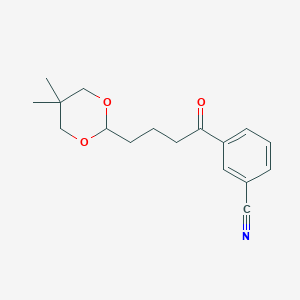
4-Fluoro-6-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-methyl-1H-indazole (4F6M1HI) is a heterocyclic aromatic compound that has been of interest to researchers due to its potential applications in the synthesis of pharmaceuticals and other compounds. 4F6M1HI has been studied for its pharmacological and biochemical properties, as well as its ability to act as a catalyst in organic synthesis.
Scientific Research Applications
Synthesis and Biological Activities
4-Fluoro-6-methyl-1H-indazole has been studied for its various pharmacological properties and potential applications in scientific research, particularly in the field of medicinal chemistry. One study focused on the synthesis of fluorinated analogues of marsanidine, a highly selective α2-adrenoceptor agonist, to assess the impact of fluorination on the indazole ring. It was found that fluorination at specific positions on the indazole ring could influence the binding affinity and selectivity for α2-adrenoceptors and imidazoline binding sites. Such fluorinated derivatives demonstrated potential as lead compounds for the development of radiotracers for PET imaging of brain α2-adrenoceptors (Wasilewska et al., 2014).
Antimicrobial Enzyme Inhibition
Another area of interest is the investigation of indazoles, including 4-fluoro-1H-indazole derivatives, as inhibitors of lactoperoxidase (LPO), an antimicrobial enzyme. Research has shown that certain indazole derivatives can significantly inhibit LPO activity, which has implications for understanding enzyme function and potentially developing enzyme-targeted therapeutics (Köksal & Alım, 2018).
Antitumor Activity
The antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound related to this compound, was synthesized and evaluated. It showed potential in inhibiting the proliferation of certain cancer cell lines, highlighting the role of fluorinated indazoles in cancer research (Hao et al., 2017).
Antioxidant Properties
The synthesis and evaluation of indazole derivatives for their antioxidant properties have also been explored. Tetrahydroindazoles with fluorine substitutions were synthesized and assessed for in vitro antioxidant activity, demonstrating the potential for these compounds in oxidative stress-related therapeutic applications (Polo et al., 2016).
Molecular Docking Studies
Molecular docking studies have been conducted on piperazine-1-yl-1H-indazole derivatives, including those with fluorine substitutions, to understand their role in medicinal chemistry and to explore their potential as therapeutic agents (Balaraju et al., 2019).
Mechanism of Action
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been known to interact with their targets and cause changes that lead to their medicinal effects .
Biochemical Pathways
Indazole derivatives have been associated with various biological activities, such as anti-inflammatory, antitumor, and anti-hiv effects .
Result of Action
Indazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
4-Fluoro-6-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It can also inhibit cell proliferation by interfering with the cell cycle, thereby preventing the growth and spread of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can modulate the activity of transcription factors, proteins that regulate the expression of specific genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while at higher doses, it can induce significant changes in cellular function. For instance, high doses of this compound have been associated with toxic effects, including cell death and tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect the levels of specific metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, which are critical for cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters on the cell membrane, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity, as it may interact with different biomolecules in specific cellular regions .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Properties
IUPAC Name |
4-fluoro-6-methyl-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGJUTKIPURIBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646500 |
Source


|
| Record name | 4-Fluoro-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-09-8 |
Source


|
| Record name | 4-Fluoro-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
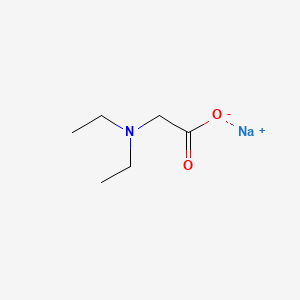
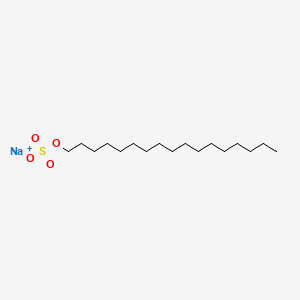
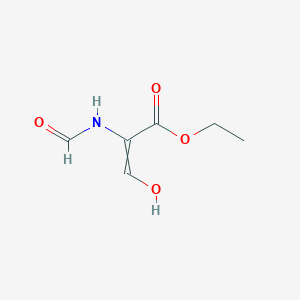

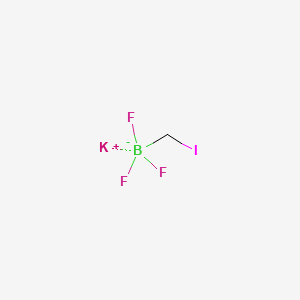


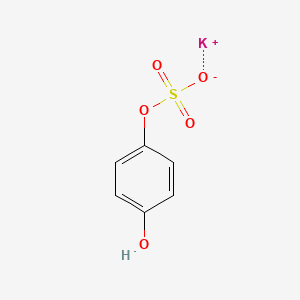
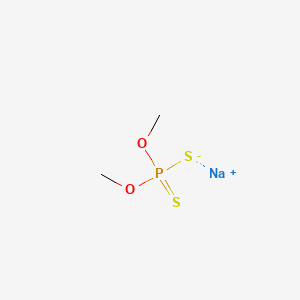
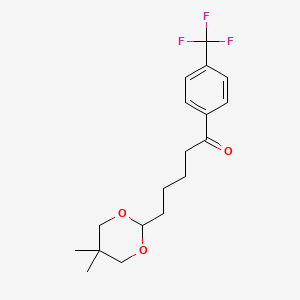
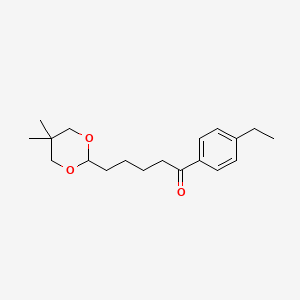
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
